1-(5-phenylthiophen-2-yl)ethanone CAS number and properties
1-(5-phenylthiophen-2-yl)ethanone CAS number and properties
An In-depth Technical Guide to 1-(5-phenylthiophen-2-yl)ethanone
Introduction
1-(5-phenylthiophen-2-yl)ethanone (CAS No. 1665-41-4) is a heterocyclic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3][4] Its molecular architecture, featuring a phenyl group appended to a thiophene ring bearing an acetyl moiety, makes it a valuable scaffold. The thiophene nucleus is a well-established pharmacophore in drug discovery, and its derivatives have been explored for a wide range of therapeutic applications, including antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][5][6] Furthermore, the electronic properties conferred by the conjugated aryl-thiophene system make such compounds compelling candidates for development in materials science, particularly in the realm of organic semiconductors and conductive polymers.[1][6]
This guide provides a comprehensive technical overview of 1-(5-phenylthiophen-2-yl)ethanone, consolidating its chemical properties, spectroscopic profile, synthetic methodologies, and applications for researchers in chemistry and drug development.
Physicochemical Properties and Identifiers
The fundamental properties of 1-(5-phenylthiophen-2-yl)ethanone are summarized below. Accurate knowledge of these properties is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 1665-41-4 | [1][2][4] |
| Molecular Formula | C₁₂H₁₀OS | [2][4][7] |
| Molecular Weight | 202.27 g/mol | [1][2][4][7] |
| Melting Point | 116 °C | [2][4] |
| Boiling Point | 363.8 ± 30.0 °C (Predicted) | [2][4] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Appearance | Solid | [8] |
| Storage Temperature | 2-8°C | [2][4] |
Chemical Identifiers:
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Synonyms: 1-(5-phenyl-2-thienyl)ethanone, 1-(5-phenyl-2-thiophenyl)ethanone, 5-Acetyl-2-phenylthiophene[2][7]
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Canonical SMILES: CC(=O)C1=CC=C(S1)C2=CC=CC=C2
Structural Elucidation and Spectroscopic Profile
Structural confirmation of 1-(5-phenylthiophen-2-yl)ethanone relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. A sharp singlet for the three protons of the acetyl group (–CH₃) should appear in the upfield region, typically around δ 2.5 ppm. The two protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm), with a coupling constant characteristic of ortho-coupling in a thiophene system. The five protons of the phenyl ring will likely appear as a more complex multiplet in a similar region, integrating to five protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for all 12 carbons. The most downfield signal will correspond to the carbonyl carbon (C=O) of the ketone, which is typically found above 190 ppm. For a related derivative, this peak has been observed at 201.8 ppm.[1] The remaining aromatic carbons of the thiophene and phenyl rings will resonate in the δ 120-150 ppm range. The methyl carbon of the acetyl group will be the most upfield signal, typically below 30 ppm.
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 202. Common fragmentation patterns for such ketones would include the loss of the acetyl group ([M-CH₃CO]⁺) or cleavage of the bond between the carbonyl group and the thiophene ring.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1660-1680 cm⁻¹. Additional bands will be present for C-H and C=C stretching of the aromatic rings.
Synthesis and Chemical Reactivity
Established Synthetic Methodologies
The synthesis of 1-(5-phenylthiophen-2-yl)ethanone is generally achieved through multi-step sequences that either build the thiophene ring with the substituents in place or functionalize a pre-existing aryl-thiophene core.[1] A highly efficient and common laboratory-scale approach is the palladium-catalyzed Suzuki cross-coupling reaction.
Protocol: Suzuki Cross-Coupling Synthesis
This protocol describes a representative synthesis starting from commercially available precursors. The causality for this choice rests on the high functional group tolerance, mild reaction conditions, and generally high yields associated with Suzuki couplings.
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Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-(5-bromothiophen-2-yl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
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Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol, and a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq). The base is critical for activating the boronic acid in the catalytic cycle.
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 1-(5-phenylthiophen-2-yl)ethanone.
References
- 1. 1-(5-Phenylthiophen-2-yl)ethanone | 1665-41-4 | Benchchem [benchchem.com]
- 2. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]






